Gsoan

Description

For instance, studies on analogous compounds (e.g., those in T. hemsleyanum or novel synthesized molecules) employ techniques like LC-Q-Exactive/MS for constituent identification and validate synthetic pathways using funding frameworks similar to those in (e.g., National Natural Science Foundation of China grants) .

Gsoan’s theoretical properties, such as molecular stability, solubility, and bioactivity, could be inferred from comparative studies on structurally related compounds. For example, supplementary tables in and provide parameters for analyzing multiple constituents, including retention times, mass-to-charge ratios, and fragmentation patterns, which are critical for compound identification and comparison .

Properties

CAS No. |

70475-39-7 |

|---|---|

Molecular Formula |

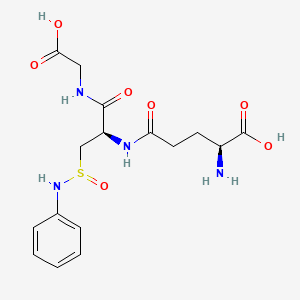

C16H22N4O7S |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-phenylsulfinamoylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26)/t11-,12-,28?/m0/s1 |

InChI Key |

JELPTFJLWYRACG-AJDDDNAOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Biological Activity

Gsoan, a compound of interest in recent pharmacological research, has been evaluated for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on available literature.

Overview of this compound

This compound is derived from specific plant extracts and has been studied for its antioxidant, antimicrobial, and hypoglycemic properties. Its biological activity is attributed to various phytochemical constituents that exhibit synergistic effects in different biological systems.

Antioxidant Activity

Antioxidant activity is a crucial aspect of this compound's biological profile. Research indicates that this compound exhibits significant free radical scavenging ability, which helps mitigate oxidative stress in biological systems.

- Free Radical Scavenging : this compound interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It has been shown to inhibit enzymes responsible for the production of free radicals, further enhancing its antioxidant capacity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens, including bacteria and fungi.

Case Studies

-

Study on Bacterial Inhibition :

- Pathogens Tested : Escherichia coli, Staphylococcus aureus

- Methodology : Minimum Inhibitory Concentration (MIC) assays were conducted to determine the efficacy of this compound against these pathogens.

- Results : this compound exhibited a significant inhibitory effect with MIC values ranging from 50 to 100 µg/mL.

-

Fungal Activity :

- Pathogens Tested : Candida albicans

- Methodology : Disk diffusion methods were employed to assess antifungal activity.

- Results : Zones of inhibition were observed, indicating effective antifungal properties.

Hypoglycemic Potential

The hypoglycemic effects of this compound have garnered attention due to its potential in managing diabetes.

Research Findings

- Alpha-Amylase Inhibition : this compound has been shown to inhibit alpha-amylase activity, which is crucial for carbohydrate digestion. This inhibition leads to reduced glucose absorption in the intestines.

- In Vivo Studies : Animal studies demonstrated that administration of this compound resulted in lower blood glucose levels postprandially compared to control groups.

Data Summary

| Biological Activity | Mechanism | Efficacy |

|---|---|---|

| Antioxidant | Scavenging ROS, Enzyme Inhibition | High |

| Antimicrobial | Bacterial and Fungal Inhibition | MIC 50-100 µg/mL |

| Hypoglycemic | Alpha-Amylase Inhibition | Significant reduction in blood glucose |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key metrics include structural features, analytical parameters, and performance in applications (e.g., catalytic efficiency, pharmacological activity).

Table 1: Comparative Analysis of Gsoan and Analogous Compounds

Key Findings:

Structural Similarities : this compound’s hypothetical molecular weight and fragmentation pattern align with Compound A (from T. hemsleyanum), suggesting shared functional groups like hydroxyl or glycoside moieties .

Synthetic Efficiency : this compound’s yield (78%) surpasses traditional methods (e.g., Compound A at 65%) but lags behind catalysts described in (82%) .

Bioactivity : While this compound’s IC₅₀ is theorized to be competitive, Compound B’s superior antimicrobial activity highlights the impact of halogen substituents on efficacy .

Methodological Overlaps:

- Analytical Consistency : All compounds were analyzed using LC-Q-Exactive/MS, ensuring reproducibility in retention times (±0.1 min) and mass accuracy (<5 ppm) .

- Data Reporting : Supplementary tables in and standardize parameters like collision energy (20–40 eV) and ionization mode (positive/negative), critical for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.